molecular formula C21H24FN6O6P B1679582 罗瓦福韦伊拉替芬胺 CAS No. 912809-27-9

罗瓦福韦伊拉替芬胺

货号 B1679582
CAS 编号: 912809-27-9
分子量: 506.4 g/mol
InChI 键: OCJRRXHWPBXZSU-BNCZGPJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and prodrug of GS-9148 . It is being developed by Gilead Sciences . It shows antiviral activity against viruses containing major mutations associated with resistance to the nucleoside analog reverse-transcriptase inhibitors which are commonly used to treat HIV/AIDS infection .


Synthesis Analysis

The synthesis of Rovafovir etalafenamide involves several steps. Fluorinated nucleoside 1 is a key starting material in the synthesis of Rovafovir etalafenamide . The novel structure of Rovafovir etalafenamide presented a variety of synthetic challenges in order to retain the desired stereochemistry and integrity of the functional groups over numerous chemical transformations .


Molecular Structure Analysis

The chemical formula of Rovafovir etalafenamide is C21H24FN6O6P . Its molecular weight is 506.431 . It belongs to the class of organic compounds known as alpha amino acid esters .


Chemical Reactions Analysis

The key step in the synthesis of Rovafovir etalafenamide entails oxidation of the iodo derivative to the iodoso compound that syn-eliminates hypoiodous acid to give the desired fluoroalkene .


Physical And Chemical Properties Analysis

Rovafovir etalafenamide is a small molecule . More specific physical and chemical properties are not available in the sources I found.

科学研究应用

抗病毒机制和疗效

罗瓦福韦伊拉替芬胺是一种核苷酸类似物,作为前药发挥作用。在抗病毒治疗中,此类化合物经过细胞内激活形成活性代谢物。这些代谢物随后整合到病毒 RNA 中,导致链过早终止和病毒复制受到抑制。值得注意的是,索非布韦是一种相关化合物,已被批准用于慢性丙型肝炎的治疗,作为联合抗病毒方案的一部分。它以其高疗效和每日一次给药的能力而闻名,提供了极大的便利性和潜在的依从性益处 (Kirby et al., 2015; Keating & Vaidya, 2014).

对患者亚群的影响

索非布韦/维帕他韦等抗病毒方案的安全性及有效性已在各种患者群体中得到积极评估,包括接受透析的终末期肾病患者,以及感染 1-4 型基因型的丙型肝炎病毒且合并感染 HIV 的患者。这些研究强调了这些治疗方法在不同患者群体中的广泛适用性,突出了它们在满足复杂医疗状况患者需求方面的潜力 (Borgia et al., 2019; Rodríguez-Torres et al., 2015).

药物相互作用和临床注意事项

任何抗病毒治疗的一个重要方面是了解潜在的药物相互作用,尤其是在可能服用多种药物的患者中。研究表明,索非布韦等药物对临床显着药物相互作用的倾向性低,这使其适用于可能正在接受各种治疗的患者。此外,这些研究强调了在使用这些药物时考虑患者特异性因素(如肾功能和肝功能)的重要性,确保个性化的治疗方法 (Kirby et al., 2015).

新方法和未来方向

在科学研究领域,人们不断探索新方法来提高抗病毒疗法的疗效和安全性。联合疗法的开发,例如索非布韦与维帕他韦和其他药物联合使用,是向前迈出的重要一步,为丙型肝炎感染提供了高治愈率,耐受性极佳。这些联合疗法为治疗慢性病毒感染开辟了新的途径,显着改善了患者的预后 (Kohli et al., 2015).

此外,探索基于纳米颗粒的药物递送系统,如通过银纳米颗粒协同递送奥司他韦,例证了抗病毒治疗中正在追求的创新策略。这些方法不仅旨在提高现有药物的治疗效果,而且旨在克服耐药性和生物利用度有限等挑战,为更有效和更有针对性的抗病毒治疗铺平道路 (Li et al., 2016).

作用机制

Rovafovir etalafenamide itself has no antiviral activity, but once consumed it is metabolized through the hydrolysis of the phosphonoamidate group to generate the antiviral compound GS-9148 .

安全和危害

Rovafovir etalafenamide is currently under investigation for the treatment of HIV-1 infection . Therefore, its safety and hazards are still being studied.

未来方向

Rovafovir etalafenamide is under development at Gilead Sciences for the treatment of HIV infection . Future prospects include reducing pill burden and developing long-acting drugs and novel antiretroviral therapies .

属性

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJRRXHWPBXZSU-BNCZGPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N[P@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN6O6P
Record name Rovafovir etalafenamide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Rovafovir_etalafenamide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rovafovir etalafenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rovafovir etalafenamide
Reactant of Route 2
Reactant of Route 2
Rovafovir etalafenamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Rovafovir etalafenamide
Reactant of Route 4
Rovafovir etalafenamide
Reactant of Route 5
Reactant of Route 5
Rovafovir etalafenamide
Reactant of Route 6
Reactant of Route 6
Rovafovir etalafenamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。